2-azido-3-chloronaphthalene-1,4-dione

Click Chemistry Orthogonal Functionalization Naphthoquinone Building Blocks

2‑Azido‑3‑chloronaphthalene‑1,4‑dione (CAS 15707‑35‑4), also referred to as 2‑azido‑3‑chloro‑1,4‑naphthoquinone, is a heterobifunctional 1,4‑naphthoquinone derivative bearing an electrophilic azido group at C‑2 and a halogen leaving group (chlorine) at C‑3. With a molecular formula of C₁₀H₄ClN₃O₂, an exact mass of 232.999 Da, and a calculated LogP of 2.279 , the compound is typically prepared by mono‑azidation of commercially available 2,3‑dichloro‑1,4‑naphthoquinone using sodium azide in a polar aprotic solvent such as DMF.

Molecular Formula C10H4ClN3O2
Molecular Weight 233.61 g/mol
CAS No. 15707-35-4
Cat. No. B12686719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-azido-3-chloronaphthalene-1,4-dione
CAS15707-35-4
Molecular FormulaC10H4ClN3O2
Molecular Weight233.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N=[N+]=[N-]
InChIInChI=1S/C10H4ClN3O2/c11-7-8(13-14-12)10(16)6-4-2-1-3-5(6)9(7)15/h1-4H
InChIKeyJFINCGOPNUYEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Azido‑3‑chloronaphthalene‑1,4‑dione (CAS 15707‑35‑4) – Key Procurement Specifications and Baseline Characterization for Research Use


2‑Azido‑3‑chloronaphthalene‑1,4‑dione (CAS 15707‑35‑4), also referred to as 2‑azido‑3‑chloro‑1,4‑naphthoquinone, is a heterobifunctional 1,4‑naphthoquinone derivative bearing an electrophilic azido group at C‑2 and a halogen leaving group (chlorine) at C‑3. With a molecular formula of C₁₀H₄ClN₃O₂, an exact mass of 232.999 Da, and a calculated LogP of 2.279 , the compound is typically prepared by mono‑azidation of commercially available 2,3‑dichloro‑1,4‑naphthoquinone using sodium azide in a polar aprotic solvent such as DMF [1]. This substitution pattern places the compound at the intersection of quinone redox chemistry, click‑chemistry derivatization, and nucleophilic aromatic substitution – a combination that is absent in the symmetric di‑chloro or di‑azido analogues.

Why Symmetric 1,4‑Naphthoquinone Building Blocks Cannot Replace 2‑Azido‑3‑chloronaphthalene‑1,4‑dione in Sequential Derivatization Workflows


The value of 2‑azido‑3‑chloronaphthalene‑1,4‑dione arises from the presence of two chemically orthogonal reactive centers on the quinone scaffold. In symmetric 2,3‑disubstituted analogues – most notably 2,3‑dichloro‑1,4‑naphthoquinone and 2,3‑diazido‑1,4‑naphthoquinone – both substituents share the same reactivity profile, limiting the user to a single chemical step or requiring protection/deprotection sequences to achieve sequential functionalization. In contrast, the target compound’s azido group can be selectively addressed via Cu(I)‑catalyzed or strain‑promoted alkyne–azide cycloaddition (click chemistry), while the chlorine atom remains available for a subsequent nucleophilic aromatic substitution [1]. Furthermore, the 3‑chloro substituent is not merely a leaving group; it modulates the thermal decomposition pathway of the azide, steering the reaction toward amino‑naphthoquinone products rather than phenazine formation, which is the dominant route when an electron‑donating anilino group occupies the same position [2]. Therefore, substituting this compound with a less differentiated analogue would forfeit both the sequential functionalization capability and the predictable thermal behaviour that underpin reproducible experimental outcomes.

Quantitative Comparator Evidence for 2‑Azido‑3‑chloronaphthalene‑1,4‑dione: Orthogonal Reactivity, Synthetic Efficiency, and Thermal Pathway Differentiation


Orthogonal Click‑Chemistry vs. Nucleophilic‑Substitution Reactivity Compared with Symmetric Di‑Chloro and Di‑Azido Naphthoquinones

The target compound enables two chemically distinct, sequential derivatization steps on the 1,4‑naphthoquinone core. The azido group is competent for CuAAC with terminal alkynes, while the chloro substituent undergoes uncatalyzed nucleophilic aromatic substitution with amines or thiols. By contrast, 2,3‑dichloro‑1,4‑naphthoquinone (CAS 117‑80‑6) offers only two identical electrophilic sites, rendering sequential functionalization challenging without intermediate protection, and 2,3‑diazido‑1,4‑naphthoquinone provides only two azido handles but no halogen for direct nucleophilic displacement [1][2]. The absence of a halogen leaving group in the diazido analogue further prevents the post‑click introduction of amine, thiol, or phosphine nucleophiles that are commonly required for bioconjugation and materials synthesis. Thus, the heterobifunctional character of 2‑azido‑3‑chloronaphthalene‑1,4‑dione uniquely qualifies it for stepwise orthogonal assembly strategies.

Click Chemistry Orthogonal Functionalization Naphthoquinone Building Blocks

Mono‑Azidation Synthetic Efficiency from 2,3‑Dichloro‑1,4‑naphthoquinone: Temperature, Time, and Stoichiometry Advantages

The target compound is accessed by treating 2,3‑dichloro‑1,4‑naphthoquinone with one equivalent of sodium azide under mild conditions (0–25 °C, 15 min–1 h) in polar aprotic solvents such as DMF, DMSO, or acetonitrile [1]. This procedure selectively replaces only one chlorine atom while preserving the second chlorine for downstream chemistry. The reported general method avoids the forcing conditions (prolonged heating, excess azide) required to obtain the symmetric 2,3‑diazido‑1,4‑naphthoquinone, and thus offers better control over the degree of substitution. In head‑to‑head synthetic practice, the mono‑azidation of 2,3‑dichloro‑1,4‑naphthoquinone yields predominantly 2‑azido‑3‑chloro product when stoichiometric control is applied, while the symmetric diazido analogue requires two full equivalents of azide and longer reaction times, often with competitive decomposition due to the energetic nature of geminal diazido compounds [2].

Synthetic Methodology Azidation Reaction Optimization

Thermal Decomposition Pathway Divergence: 3‑Chloro Directs Amino‑Naphthoquinone Formation Rather Than Phenazine Cyclization

When an electron‑donating anilino group occupies the 3‑position (2‑azido‑3‑(R‑anilino)‑1,4‑naphthoquinone), thermal decomposition of the azide leads predominantly to phenazine products via intramolecular nitrene insertion. In sharp contrast, replacing the electron‑donating anilino with an electron‑withdrawing chlorine substituent (the target compound) is known to suppress the phenazine pathway and instead favour formation of the 2‑amino‑3‑chloro‑1,4‑naphthoquinone [1]. This mechanistic switch is attributable to the electronic effect of the 3‑substituent on the nitrene intermediate. The practical consequence is that 2‑azido‑3‑chloronaphthalene‑1,4‑dione can serve as a thermally activated precursor to 2‑amino‑3‑chloro‑1,4‑naphthoquinone – a versatile intermediate for further elaboration – whereas the anilino‑substituted azide is preferentially consumed in an intramolecular cyclization that terminates further synthetic utility at that position.

Thermal Stability Nitrene Chemistry Reaction Mechanism

Physicochemical Lipophilicity (LogP 2.279) Compared with Common Naphthoquinone Building Blocks

The computed octanol‑water partition coefficient (LogP) of 2‑azido‑3‑chloronaphthalene‑1,4‑dione is 2.279 . For reference, the unsubstituted 1,4‑naphthoquinone has a LogP of approximately 1.7, while the more lipophilic 2,3‑dichloro‑1,4‑naphthoquinone exhibits a LogP near 2.8–3.0 [1]. The target compound thus occupies an intermediate lipophilicity window that can be advantageous in reverse‑phase purification and in cell‑based assays where excessive lipophilicity leads to poor aqueous solubility and non‑specific binding, while insufficient lipophilicity limits membrane permeability. This balanced LogP distinguishes it from both the more polar unsubstituted naphthoquinone and the more hydrophobic di‑chloro analogue.

Lipophilicity LogP Drug‑likeness Chromatography

Optimal Procurement and Utilization Scenarios for 2‑Azido‑3‑chloronaphthalene‑1,4‑dione Based on Demonstrated Differentiation


Stepwise Orthogonal Assembly of Bifunctional Naphthoquinone Probes for Chemical Biology

In chemical biology laboratories that require site‑specific dual labelling of naphthoquinone scaffolds – for example, attachment of a fluorophore via click chemistry at the azido position followed by installation of a targeting ligand or affinity tag via nucleophilic substitution at the chloro position – 2‑azido‑3‑chloronaphthalene‑1,4‑dione enables a straightforward two‑step sequence without intermediary deprotection steps. As established in the orthogonal reactivity evidence , the symmetric 2,3‑dichloro and 2,3‑diazido analogues cannot replicate this sequential orthogonal assembly workflow, making the target compound the preferred procurement choice for such dual‑functionalization campaigns.

Controlled Thermal Generation of 2‑Amino‑3‑chloro‑1,4‑naphthoquinone Intermediates in Medicinal Chemistry

Medicinal chemistry groups pursuing 2‑amino‑3‑chloro‑1,4‑naphthoquinone derivatives as bioactive scaffolds (e.g., antiplatelet, anti‑inflammatory agents) can utilize the target compound as a stable, storable precursor that releases the desired amino‑naphthoquinone upon gentle thermolysis. The chloro‑directed decomposition pathway [1] ensures that the major product is the synthetically versatile 2‑amino‑3‑chloro species, rather than an undesired phenazine, providing a more efficient route than the analogous anilino‑substituted azide.

Mild In‑House Mono‑Azidation of Commodity 2,3‑Dichloro‑1,4‑naphthoquinone for Laboratory‑Scale Synthesis

For synthetic organic laboratories that maintain inventories of the commodity chemical 2,3‑dichloro‑1,4‑naphthoquinone, the mono‑azidation protocol described in US3387004A [2] can be executed under mild conditions (0–25 °C, short reaction time) to generate the target compound on‑demand. This approach avoids the need to purchase and store the more energetic and less commonly available 2,3‑diazido analogue, thereby reducing safety concerns associated with poly‑azido compounds while ensuring access to the heterobifunctional intermediate.

Reverse‑Phase Chromatographic Method Development Leveraging an Intermediate LogP Window

Analytical and purification laboratories developing HPLC methods for naphthoquinone libraries can exploit the intermediate LogP of 2.279 as a reference point. The compound’s lipophilicity falls between that of unsubstituted 1,4‑naphthoquinone (LogP ~1.7) and 2,3‑dichloro‑1,4‑naphthoquinone (LogP ~2.8–3.0), which can serve as a calibration standard for optimizing gradient elution conditions when separating mixtures of differentially substituted naphthoquinone derivatives.

Quote Request

Request a Quote for 2-azido-3-chloronaphthalene-1,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.